Teplinovivint

Description

The exact mass of the compound this compound is 442.21172409 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

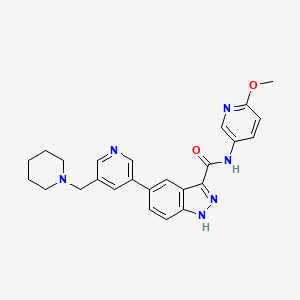

2D Structure

3D Structure

Properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-33-23-8-6-20(15-27-23)28-25(32)24-21-12-18(5-7-22(21)29-30-24)19-11-17(13-26-14-19)16-31-9-3-2-4-10-31/h5-8,11-15H,2-4,9-10,16H2,1H3,(H,28,32)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPWZFPXWFTXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=NNC3=C2C=C(C=C3)C4=CN=CC(=C4)CN5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428064-91-8 | |

| Record name | Teplinovivint [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428064918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEPLINOVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C8YA9VY55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Teplinovivint (SM04755): A Novel Inhibitor of the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teplinovivint (formerly known as SM04755) is a novel, small-molecule inhibitor of the canonical Wnt signaling pathway, a critical regulator of cellular processes, including differentiation and inflammation. Developed by Biosplice Therapeutics, this compound has demonstrated potential as a topical treatment for conditions such as tendinopathy. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its characterization. Notably, this compound exerts its effects on the Wnt pathway through the inhibition of the intranuclear kinases CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic candidate.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial and highly conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and inflammatory disorders. The canonical Wnt pathway is centered around the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for proteasomal degradation by a "destruction complex." Upon Wnt binding to its receptors, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes.

This compound: Mechanism of Action

This compound indirectly inhibits the Wnt signaling pathway by targeting and potently inhibiting two intranuclear kinases: CLK2 and DYRK1A. This inhibition modulates Wnt signaling, leading to a reduction in the activity of the β-catenin/TCF-responsive promoter. The downstream effects of this modulation include the promotion of tenocyte differentiation and the suppression of pro-inflammatory and catabolic pathways.

Biochemical profiling and computational modeling have identified CLK2 and DYRK1A as the primary molecular targets of this compound. The inhibition of these kinases has been shown to induce tenocyte differentiation and reduce tenocyte catabolism, effects that are central to the therapeutic potential of this compound in tendinopathy.

Caption: this compound's mechanism of Wnt pathway inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (SM04755) from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Reference |

| CLK2 | 5.0 | |

| CLK3 | 48.6 | |

| DYRK1A | 3.5 |

Table 2: In Vitro Wnt Pathway Inhibition and Cellular Effects

| Assay/Effect | Cell Line/System | EC50 (nM) | Reference |

| Wnt Signaling Inhibition | SW480 colon cancer cells | 152.9 | |

| Wnt Signaling Inhibition | SW480 colon cancer cells | 156 | |

| Wnt Signaling Inhibition | SW480 colon cancer cells | 152 | |

| Inhibition of SW480 cells | SW480 colon cancer cells | 25 | |

| Inhibition of hMSCs | Primary human mesenchymal stem cells | 10,377 | |

| Tenocyte Differentiation (SCXA, Tenascin C, Tenomodulin expression) | Human mesenchymal stem cells (hMSCs) | 139-189 | |

| Tenocyte Differentiation (SCXA, Tenomodulin, Tenascin C expression) | Human mesenchymal stem cells (hMSCs) | 200 | |

| Inhibition of TNFα and IL-6 secretion | THP-1 cells and PBMCs | 500 |

Table 3: In Vivo Efficacy in a Rat Collagenase-Induced Tendinopathy Model

| Parameter | Effect of this compound (Topical Application) | Reference |

| Tendon Health Score | Significantly increased (p<0.01) | |

| Plasma CXCL1 Levels | Decreased (p<0.05) | |

| Pro-inflammatory Gene Expression (IL-6, TNF-α, IL-1β, INF-γ, IL-8) | Reduced (p<0.05) in tendon | |

| Tenocyte Differentiation Marker Gene Expression (SCXA, Tenascin C) | Increased in tendon | |

| Plasma KC/GRO levels | Decreased |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

Wnt Pathway Inhibition Assay (Cell-Based Reporter Assay)

-

Objective: To quantify the inhibitory effect of this compound on the canonical Wnt signaling pathway.

-

Cell Line: SW480 human colon cancer cells, which have a constitutively active Wnt pathway.

-

Methodology:

-

SW480 cells are plated in 96-well plates.

-

Cells are transfected with a β-catenin/TCF-responsive luciferase reporter plasmid (e.g., TOPflash).

-

Cells are treated with a dose range of this compound (e.g., 0.0003-10 μM) or vehicle control (DMSO).

-

After a defined incubation period (typically 24-48 hours), luciferase activity is measured using a luminometer.

-

The EC50 value, representing the concentration of this compound that causes 50% inhibition of luciferase activity, is calculated from the dose-response curve.

-

Caption: Workflow for the Wnt reporter assay.

Tenocyte Differentiation Assay

-

Objective: To assess the ability of this compound to induce the differentiation of mesenchymal stem cells into tenocytes.

-

Cell Line: Human mesenchymal stem cells (hMSCs).

-

Methodology:

-

hMSCs are cultured in appropriate media.

-

Cells are treated with a dose range of this compound (e.g., 5.8-750 nM) or vehicle control.

-

After a specified period of differentiation (e.g., several days), the expression of tenocyte-specific markers is evaluated.

-

Gene Expression Analysis (qPCR):

-

Total RNA is extracted from the cells.

-

cDNA is synthesized by reverse transcription.

-

Quantitative PCR is performed using primers specific for tenocyte markers such as Scleraxis (SCXA), Tenascin C, and Tenomodulin.

-

-

Immunofluorescence/High-Content Imaging:

-

Cells are fixed and permeabilized.

-

Cells are incubated with primary antibodies against tenocyte markers (e.g., SCXA, Tenomodulin, Tenascin C).

-

Fluorescently labeled secondary antibodies are used for detection.

-

Images are acquired using a high-content imaging system, and the expression and localization of the markers are quantified.

-

-

The EC50 for the induction of each marker is determined from the dose-response data.

-

Anti-Inflammatory Activity Assay

-

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

-

Cell Lines/Systems: THP-1 human monocytic cells or peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

THP-1 cells or PBMCs are cultured in appropriate media.

-

Inflammation is induced using lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies.

-

Cells are concurrently treated with a dose range of this compound or vehicle control.

-

After a defined incubation period, the cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

The EC50 for the inhibition of cytokine secretion is calculated.

-

In Vivo Collagenase-Induced Tendinopathy Model

-

Objective: To evaluate the in vivo efficacy of topically applied this compound in a model of tendinopathy.

-

Animal Model: Rats with collagenase-induced tendinopathy in the Achilles tendon.

-

Methodology:

-

Tendinopathy is induced by injecting collagenase directly into the Achilles tendon.

-

A topical formulation of this compound (e.g., 10 mg/ml) or vehicle is applied to the skin over the affected tendon daily for a specified duration (e.g., 21 days).

-

Histological Analysis:

-

At the end of the treatment period, tendons are harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin).

-

Tendon health is assessed and scored based on various histological parameters.

-

-

Biomarker Analysis:

-

Blood samples are collected to measure systemic inflammatory markers like CXCL1 (KC/GRO in rats) by ELISA.

-

Tendon tissue is harvested for gene expression analysis of inflammatory and tenogenic markers by qPCR.

-

-

Logical Relationships and Workflows

Caption: Logical workflow of this compound's research and development.

Conclusion

This compound (SM04755) represents a promising, novel therapeutic agent that modulates the Wnt signaling pathway through the inhibition of CLK2 and DYRK1A. The comprehensive data gathered from in vitro and in vivo studies demonstrate its potential to not only alleviate the symptoms of tendinopathy but also to act as a disease-modifying agent by promoting tendon regeneration and reducing inflammation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other molecules with a similar mechanism of action. The continued investigation of this compound and its targets will undoubtedly contribute to a deeper understanding of Wnt pathway regulation and the development of new therapies for a range of diseases.

Teplinovivint: A Technical Whitepaper on a Novel Wnt/β-Catenin Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teplinovivint is a potent, small-molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes frequently dysregulated in various pathologies, including cancer and fibrotic diseases. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical activity of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic candidate.

Discovery

This compound, also identified as compound 175, was discovered through a targeted drug discovery program aimed at identifying novel inhibitors of the Wnt/β-catenin signaling pathway. The discovery process involved the screening of a chemical library for compounds that could effectively modulate Wnt signaling in cellular assays. This compound emerged as a lead candidate due to its potent and selective inhibition of the pathway. Further details on the screening cascade and hit-to-lead optimization are outlined in the patent literature (WO2018075858A1).

Synthesis

The chemical synthesis of this compound, N-(6-methoxypyridin-3-yl)-5-(5-(piperidin-1-ylmethyl)pyridin-3-yl)-1H-indazole-3-carboxamide, is a multi-step process. A representative synthetic scheme is outlined below. The general procedure involves the formation of an indazole-3-carboxamide scaffold followed by functionalization.

Experimental Protocol: Synthesis of this compound (Compound 175)

A detailed, step-by-step synthesis protocol for this compound is proprietary and can be found within the patent literature (WO2018075858A1). The general approach for the synthesis of related indazole-3-carboxamides involves the following key steps:

-

Indazole Core Formation: Synthesis of the core 1H-indazole ring system, often starting from substituted anilines or other appropriate precursors.

-

Carboxylation: Introduction of a carboxylic acid moiety at the 3-position of the indazole ring. This is typically achieved via metallation followed by quenching with carbon dioxide.

-

Amide Coupling: The indazole-3-carboxylic acid is then coupled with the desired amine (in this case, a substituted aminopyridine) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

-

Functional Group Interconversion/Introduction: Subsequent steps may involve the introduction or modification of functional groups on the pyridine and piperidine rings to yield the final this compound molecule.

Researchers should refer to the specific examples and procedures outlined in patent WO2018075858A1 for precise reaction conditions, stoichiometry, and purification methods.

Mechanism of Action

This compound functions as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors, driving the expression of Wnt target genes.

This compound exerts its inhibitory effect by interfering with this signaling cascade, leading to a reduction in the transcriptional activity of β-catenin.

Quantitative Data

The following tables summarize the in vitro activity of this compound in various cellular assays.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Wnt/β-catenin Activity | SW480 (human colorectal cancer) | EC50 | 152.9 nM | [1] |

| Cell Viability | SW480 (human colorectal cancer) | EC50 | 25 nM | [1] |

| Cell Viability | hMSCs (primary human mesenchymal stem cells) | EC50 | 10.377 µM | [1] |

Table 2: Induction of Tenogenic Markers by this compound

| Marker | EC50 | Reference |

| SCXA | 139-189 nM | [1] |

| Tenascin C | 139-189 nM | [1] |

| Tenomodulin | 139-189 nM | [1] |

Key Experimental Protocols

5.1. Wnt/β-catenin Reporter Assay (SW480 Cells)

This assay is designed to quantify the activity of the Wnt/β-catenin signaling pathway. The SW480 human colorectal carcinoma cell line, which has a mutation in the APC gene, exhibits constitutively high levels of Wnt signaling. A reporter construct containing TCF/LEF binding sites upstream of a luciferase reporter gene is used. Inhibition of the Wnt pathway by a test compound results in a decrease in luciferase expression.

Protocol:

-

Cell Culture: SW480 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Transfection: Cells are seeded in multi-well plates and transfected with a TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid for normalization (e.g., a Renilla luciferase plasmid).

-

Compound Treatment: After an appropriate incubation period post-transfection, the cells are treated with various concentrations of this compound or a vehicle control.

-

Lysis and Luciferase Assay: Following the treatment period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

5.2. Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cells.

Protocol:

-

Cell Seeding: Cells (e.g., SW480 or hMSCs) are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) or a resazurin-based assay. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle-treated control wells, and the EC50 value is determined by fitting the dose-response curve to a sigmoidal model.

Conclusion

This compound is a novel and potent small-molecule inhibitor of the Wnt/β-catenin signaling pathway with demonstrated in vitro activity. The data presented in this whitepaper, including its mechanism of action and quantitative efficacy, underscore its potential as a therapeutic agent for diseases driven by aberrant Wnt signaling. The provided experimental protocols serve as a foundation for further investigation into the pharmacological properties and therapeutic applications of this compound.

References

Teplinovivint: A Technical Guide for Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of cases driven by aberrant activation of the Wnt/β-catenin signaling pathway. This hyperactivation, often due to mutations in genes such as APC or CTNNB1, leads to uncontrolled cell proliferation and tumor growth. Consequently, targeting the Wnt pathway has become a promising therapeutic strategy. Teplinovivint is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data in colorectal cancer models, and detailed experimental protocols for its investigation.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting the canonical Wnt/β-catenin signaling pathway. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-(6-methoxy-3-pyridinyl)-5-[5-(piperidin-1-ylmethyl)-3-pyridinyl]-1H-indazole-3-carboxamide | [1] |

| CAS Number | 1428064-91-8 | [1][2] |

| Molecular Formula | C₂₅H₂₆N₆O₂ | [1] |

| Molecular Weight | 442.51 g/mol | [2] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

This compound functions by inhibiting the transcriptional activity of β-catenin. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α). This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to drive the expression of target genes involved in proliferation and cell survival, such as MYC and CCND1 (Cyclin D1). This compound disrupts this process, leading to the suppression of Wnt target gene expression.

Preclinical Data in Colorectal Cancer

This compound has demonstrated potent activity in preclinical models of colorectal cancer, particularly in cell lines with aberrant Wnt signaling.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in the SW480 human colorectal adenocarcinoma cell line, which harbors a mutation in the APC gene leading to constitutive Wnt pathway activation.

| Assay | Cell Line | Parameter | Value | Reference |

| Wnt/β-catenin Signaling Inhibition | SW480 | EC₅₀ | 152.9 nM | [2] |

| Cell Viability Inhibition | SW480 | EC₅₀ | 25 nM | [2] |

Experimental Protocols

The following are representative protocols for assessing the activity of this compound in colorectal cancer cell lines.

Wnt/β-catenin Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF complex, providing a direct readout of Wnt pathway inhibition.

Objective: To determine the EC₅₀ of this compound for inhibiting Wnt/β-catenin signaling in SW480 cells.

Materials:

-

SW480 cells stably expressing a TCF/LEF-driven luciferase reporter (e.g., TOPFlash reporter).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Promega ONE-Glo™).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed SW480-TOPFlash cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of this compound in serum-free DMEM, ranging from a final concentration of 0.1 nM to 10 µM. Include a vehicle control (DMSO).

-

Cell Treatment: Replace the culture medium with the prepared this compound dilutions.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

Luciferase Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the EC₅₀ of this compound for inhibiting the viability of SW480 cells.

Materials:

-

SW480 cells.

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound stock solution (10 mM in DMSO).

-

96-well clear tissue culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Microplate reader (absorbance at 570 nm).

Protocol:

-

Cell Seeding: Seed SW480 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 30 µM) and a vehicle control.

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability data against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC₅₀.

Conclusion and Future Directions

This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway with demonstrated efficacy in a colorectal cancer cell line known to be driven by this pathway. The low nanomolar EC₅₀ values for both pathway inhibition and cell viability suggest that this compound is a promising candidate for further preclinical development.

Future studies should aim to:

-

Elucidate the precise binding site and mechanism of inhibition.

-

Evaluate the efficacy of this compound in a broader panel of CRC cell lines with different mutation profiles.

-

Assess the in vivo efficacy and safety of this compound in animal models of colorectal cancer, such as patient-derived xenografts (PDXs).

-

Investigate potential biomarkers to identify patient populations most likely to respond to this compound therapy.

This technical guide provides a foundational resource for researchers initiating studies on this compound for the treatment of colorectal cancer. The provided data and protocols will facilitate the design and execution of further investigations into this promising therapeutic agent.

References

Teplinovivint: A Potent Dual Inhibitor of CLK2 and DYRK1A for Wnt Pathway Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Teplinovivint, also known as lorecivivint or SM04690, is a small molecule inhibitor that has emerged as a significant modulator of the Wnt signaling pathway.[1][2] Its mechanism of action is centered on the potent and specific inhibition of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][4] By targeting these kinases, this compound influences downstream cellular processes, including chondrogenesis and inflammation, making it a compound of interest for therapeutic applications, particularly in osteoarthritis.[2][5] This technical guide provides a comprehensive overview of this compound, focusing on its quantitative inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibition of both CLK2 and DYRK1A in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its sub-nanomolar to low nanomolar potency.

| Target Kinase | IC50 (nM) | Assay Type |

| CLK2 | 7.8[6] | In vitro biochemical kinase assay |

| DYRK1A | 26.9[6] | In vitro biochemical kinase assay |

Mechanism of Action: Dual Inhibition of CLK2 and DYRK1A

This compound exerts its effects on the Wnt signaling pathway through the dual inhibition of CLK2 and DYRK1A.[3] This inhibition leads to a cascade of downstream events that ultimately modulate gene expression related to chondrogenesis and inflammation.

CLK2 Inhibition and Splicing Factor Phosphorylation

CLK2 is a key regulator of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[3] this compound's inhibition of CLK2 leads to a reduction in the phosphorylation of these SR proteins. This alteration in splicing factor activity is a critical step in the modulation of Wnt target gene expression.

DYRK1A Inhibition and Regulation of Transcription Factors

DYRK1A is known to phosphorylate and regulate the activity of several transcription factors, including SIRT1 (Sirtuin 1) and FOXO1 (Forkhead box protein O1).[3] By inhibiting DYRK1A, this compound prevents the phosphorylation of these key downstream targets. The modulation of SIRT1 and FOXO1 activity contributes to the observed enhancement of chondrocyte function and the anti-inflammatory effects of the compound.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound modulates Wnt signaling via the inhibition of CLK2 and DYRK1A.

Caption: this compound's dual inhibition of CLK2 and DYRK1A in the nucleus.

Experimental Protocols

The characterization of this compound as a CLK2/DYRK1A inhibitor has involved a series of key in vitro and cellular assays. The methodologies for these experiments are outlined below.

In Vitro Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on CLK2 and DYRK1A kinases.

Methodology:

-

Reaction Setup: Recombinant human CLK2 or DYRK1A enzyme is incubated with a specific peptide substrate and ATP in a buffered solution.

-

Inhibitor Addition: this compound is added to the reaction at varying concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at a controlled temperature to allow for the kinase reaction to proceed.

-

Detection: The extent of substrate phosphorylation is measured. This is often achieved using methods such as radiometric assays (measuring the incorporation of radiolabeled phosphate from ATP into the substrate) or fluorescence-based assays.

-

Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blot Analysis of Phosphorylated Proteins

Objective: To assess the effect of this compound on the phosphorylation of downstream targets of CLK2 and DYRK1A in a cellular context.

Methodology:

-

Cell Culture and Treatment: Human mesenchymal stem cells (hMSCs) or chondrocytes are cultured and then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.[7]

-

Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the Bradford assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-SRSF, phospho-SIRT1, phospho-FOXO1) and total protein antibodies as loading controls.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of this compound on protein phosphorylation.

siRNA Knockdown and Gene Expression Analysis

Objective: To investigate the role of CLK2 and DYRK1A in Wnt pathway modulation by observing the effects of their knockdown on gene expression.

Methodology:

-

siRNA Transfection: Cells (e.g., hMSCs or BEAS-2B cells) are transfected with small interfering RNAs (siRNAs) specifically targeting CLK2 or DYRK1A mRNA, or with a non-targeting control siRNA.[7]

-

Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for the knockdown of the target proteins.

-

RNA Extraction: Total RNA is extracted from the cells.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific for Wnt pathway marker genes (e.g., AXIN2, TCF7), chondrogenic genes (e.g., COL2A1, ACAN), or inflammatory cytokines (e.g., IL-6, TNF-α).[8][9]

-

Data Analysis: The expression levels of the target genes are quantified and normalized to a housekeeping gene to determine the fold change in gene expression following the knockdown of CLK2 or DYRK1A.

-

Anti-Inflammatory Cellular Assay

Objective: To evaluate the anti-inflammatory effects of this compound in a cellular model of inflammation.

Methodology:

-

Cell Culture and Stimulation: BEAS-2B cells (a human bronchial epithelial cell line) are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[7]

-

Inhibitor Treatment: The cells are co-treated with LPS and varying concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a specified time to allow for the production and secretion of inflammatory cytokines.

-

Cytokine Measurement: The levels of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant are measured using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative PCR (for gene expression).[2]

-

Data Analysis: The reduction in cytokine production in the presence of this compound is quantified to assess its anti-inflammatory activity.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing this compound's activity.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation - ACR Meeting Abstracts [acrabstracts.org]

- 3. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of reference genes for quantitative PCR during C3H10T1/2 chondrogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gene expression profiling: identification of gene expression in human MSC chondrogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Teplinovivint: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teplinovivint is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and fibrotic disorders. This compound has demonstrated potent in vitro activity in cellular assays, indicating its potential as a therapeutic agent. This document provides a technical summary of the available pharmacological data for this compound, details of relevant experimental protocols, and visualizations of the targeted signaling pathway and experimental workflows.

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved cascade of proteins that plays a critical role in cell fate determination, proliferation, and migration. In the canonical pathway, the binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of target genes. Aberrant activation of this pathway is a hallmark of many cancers and other proliferative diseases.

This compound has emerged as a potent inhibitor of this pathway. While detailed peer-reviewed publications on this compound are limited, available data from commercial suppliers provide initial insights into its pharmacological activity. This guide synthesizes the currently available information to provide a foundational understanding of this compound's pharmacological profile.

Pharmacological Data

The following tables summarize the available quantitative data for this compound based on in vitro studies.

Table 1: In Vitro Efficacy of this compound

| Assay System | Cell Line | Parameter | Value (nM) | Source |

| Wnt/β-catenin activity | SW480 (human colorectal cancer) | EC50 | 152.9 | [1] |

| Cell Proliferation | SW480 (human colorectal cancer) | EC50 | 25 | [1] |

| Wnt/β-catenin activity | Primary human mesenchymal stem cells (hMSCs) | EC50 | 10,377 | [1] |

| Tenogenic Differentiation | hMSCs | EC50 | 139-189 | [1] |

Disclaimer: The data presented in this table is primarily sourced from a commercial supplier (MedchemExpress) and has not been independently verified through peer-reviewed publications. EC50 in the context of Wnt/β-catenin activity likely refers to the concentration for 50% inhibition of a reporter gene assay. The EC50 for tenogenic differentiation refers to the induction of tenogenic markers (SCXA, Tenascin C, and Tenomodulin).

Mechanism of Action

This compound is described as a Wnt/β-catenin signaling pathway inhibitor[1]. The precise molecular target of this compound within the pathway has not been publicly disclosed in peer-reviewed literature. However, the inhibition of Wnt signaling can be achieved through various mechanisms, such as targeting receptors, interfering with the destruction complex, or preventing the nuclear interaction of β-catenin with its transcriptional co-activators.

A well-characterized mechanism for Wnt pathway inhibition involves targeting the interaction between β-catenin and Transducin Beta-like Protein 1 (TBL1). TBL1 is a core component of the NCoR (Nuclear Receptor Corepressor) complex and is also involved in the transcriptional activation of Wnt target genes by facilitating the recruitment of the transcriptional machinery. Small molecules that disrupt the β-catenin/TBL1 interaction can effectively suppress Wnt-dependent gene expression. While it is not confirmed that this compound acts via this specific mechanism, it represents a key downstream node for therapeutic intervention in the Wnt pathway.

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, highlighting potential points of inhibition.

References

In Vitro Efficacy of Teplinovivint: A Technical Overview for Researchers

Introduction

Teplinovivint is a potent, small-molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell proliferation, differentiation, and migration.[3][4][5] Dysregulation of Wnt/β-catenin signaling is a hallmark of various diseases, most notably cancer, making it a key target for therapeutic intervention.[5][6] This document provides a detailed technical guide on the in vitro effects of this compound on various cell lines, summarizing key quantitative data and outlining relevant experimental protocols for researchers in drug development and oncology.

Mechanism of Action: Inhibition of the Canonical Wnt/β-catenin Pathway

The primary mechanism of action for this compound is the inhibition of the canonical Wnt/β-catenin signaling cascade.[1] In the absence of a Wnt ligand, a multiprotein "destruction complex" (comprising Axin, APC, GSK3, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome.[4] This process keeps cytoplasmic levels of β-catenin low.

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[3][4] In the nucleus, β-catenin partners with TCF/LEF transcription factors to drive the expression of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation. This compound disrupts this process, leading to the suppression of Wnt target gene expression and a subsequent reduction in cancer cell proliferation.

Quantitative In Vitro Efficacy

This compound has demonstrated dose-dependent inhibitory effects across multiple cell lines. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cell Type | Assay Type | Parameter Measured | Value | Citation |

| SW480 | Human Colorectal Cancer | Wnt/β-catenin Activity | Inhibition of Reporter Activity | 152.9 nM (EC₅₀) | [1] |

| SW480 | Human Colorectal Cancer | Cell Proliferation | Inhibition of Cell Growth | 25 nM (EC₅₀) | [1] |

| hMSCs | Primary Human Mesenchymal Stem Cells | Cell Proliferation | Inhibition of Cell Growth | 10.377 µM (EC₅₀) | [1] |

| Undisclosed | Tenocyte-like cells | Gene Expression | Induction of SCXA, Tenascin C, Tenomodulin | 139-189 nM (EC₅₀) | [1] |

Experimental Protocols

Detailed protocols are essential for reproducing and building upon existing findings. Below are representative methodologies for key in vitro assays used to characterize Wnt inhibitors like this compound.

Cell Culture and Maintenance

-

Cell Lines: SW480 (human colorectal adenocarcinoma) and primary hMSCs (human mesenchymal stem cells) are commonly used.[1]

-

Culture Medium: Cells should be cultured in the medium recommended by the supplier (e.g., ATCC), typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells upon reaching 80-90% confluency. For assays, use cells in their logarithmic growth phase.

Wnt/β-catenin Reporter Assay

This assay quantitatively measures the activity of the TCF/LEF transcription factors.

-

Principle: Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a reporter gene (e.g., Luciferase or β-galactosidase). Activation of the pathway leads to the expression of the reporter gene, which can be quantified.

-

Methodology:

-

Seeding: Seed cells (e.g., SW480) in a 96-well plate.

-

Transfection: Transfect cells with a TCF/LEF reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.0003-10 µM).[1]

-

Stimulation: Induce pathway activity, if necessary, with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3 inhibitor like CHIR99021). SW480 cells often have high basal Wnt activity due to an APC mutation and may not require external stimulation.

-

Lysis & Readout: After 24-48 hours of treatment, lyse the cells and measure reporter gene activity using a luminometer or spectrophotometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

-

Analysis: Normalize the TCF/LEF reporter signal to the control reporter signal. Plot the normalized data against the logarithm of this compound concentration and fit to a dose-response curve to determine the EC₅₀ value.

-

Cell Proliferation/Viability Assay

These assays determine the effect of the compound on cell growth and survival.

-

Principle: Assays like the MTT or CellTiter-Glo® measure metabolic activity, which correlates with the number of viable cells.

-

Methodology:

-

Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well.

-

Incubation & Readout: Incubate as required by the manufacturer's protocol, then measure the absorbance or luminescence.

-

Analysis: Calculate cell viability as a percentage relative to a vehicle-treated control. Plot the results against the drug concentration to calculate the EC₅₀/IC₅₀ value.

-

Gene Expression Analysis (RT-qPCR)

This method is used to quantify changes in the expression of specific Wnt target genes or other relevant markers.

-

Principle: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) measures the amount of a specific mRNA transcript.

-

Methodology:

-

Cell Treatment: Culture and treat cells with this compound as described above.

-

RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers (for targets like AXIN2, SCXA, Tenomodulin), and a fluorescent dye (e.g., SYBR Green).[1]

-

Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH). Calculate the fold change in gene expression in treated cells compared to untreated controls using the ΔΔCt method.

-

This compound is a validated inhibitor of the Wnt/β-catenin signaling pathway with potent, dose-dependent effects on cancer cell lines and primary stem cells in vitro. Its ability to inhibit Wnt activity in the nanomolar range in colorectal cancer cells highlights its potential as a targeted therapeutic agent. The provided data and protocols offer a foundational guide for researchers aiming to further investigate the in vitro properties of this compound and its therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt signaling pathway: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Preclinical Profile of Teplinovivint (SM-04755): A Novel Wnt Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Teplinovivint (also known as SM-04755) is a small molecule inhibitor of the Wnt signaling pathway.[1] It has been investigated for its therapeutic potential in various conditions, primarily focusing on its anti-inflammatory and regenerative properties.[2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

This compound modulates the Wnt signaling pathway, which is crucial in tissue homeostasis, inflammation, and cellular differentiation.[2][3] Upregulation of the Wnt pathway is implicated in the pathology of conditions like tendinopathy and scleroderma.[2][3][4] this compound exerts its effects by inhibiting two key kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2][5] By inhibiting these kinases, this compound effectively downregulates Wnt pathway activity. This leads to a cascade of downstream effects, including the promotion of tenocyte differentiation, reduction of pro-inflammatory cytokines, and inhibition of catabolic enzymes.[2][6]

The proposed mechanism involves this compound blocking the ATP-binding sites of CLK2 and DYRK1A, thereby preventing their function.[5] CLKs are known to phosphorylate serine and arginine-rich (SR) proteins, which are involved in RNA splicing.[6] By inhibiting CLKs, this compound modulates these processes. The inhibition of both CLK2 and DYRK1A contributes to the overall therapeutic effects observed in preclinical models.[2]

dot

Caption: Mechanism of this compound (SM-04755) in the Wnt Signaling Pathway.

In Vitro Efficacy

A series of in vitro studies have demonstrated the potent and diverse biological activities of this compound. These studies have utilized various cell types, including human mesenchymal stem cells (hMSCs), rat tendon-derived stem cells, and human peripheral blood mononuclear cells (PBMCs), to elucidate the compound's effects on cellular processes relevant to disease pathology.[2][5]

| Assay | Cell Line/System | Endpoint | EC50 | Reference |

| Wnt Pathway Inhibition | Cell-based reporter assay | Inhibition of Wnt signaling | 152 nM | [3][4] |

| Tenocyte Differentiation | Human Mesenchymal Stem Cells (hMSCs) | Induction of SCXA, tenomodulin, and tenascin C expression | 200 nM | [3] |

| Anti-inflammatory Activity | LPS-stimulated THP-1 monocytes | Inhibition of TNFα and IL-6 secretion | 500 nM | [3][4] |

| Anti-inflammatory Activity | Anti-CD3/anti-CD28-stimulated PBMCs | Inhibition of TNFα and IL-6 secretion | 500 nM | [3][4] |

| Anti-inflammatory Activity | LPS-stimulated THP-1 cells | Inhibition of IL-6 production | 270.7 nM | [5] |

| Anti-fibrotic Activity | TGF-β stimulated human dermal fibroblasts | Reduction of αSMA stained stress fibers in myofibroblasts | 400 nM | [4] |

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in rodent models of tendinopathy and scleroderma. Topical application of the compound has shown promising results in reducing inflammation, promoting tissue regeneration, and improving functional outcomes.

Tendinopathy Model: In a collagenase-induced tendinopathy model in rats, topical application of this compound led to:

-

Reduced tendon inflammation and evidence of tendon regeneration.[2][5]

-

A significant increase in the mean tendon health score (p<0.01).[3]

-

A decrease in plasma levels of the inflammatory marker CXCL1 (p<0.05).[3]

-

Reduced gene expression of pro-inflammatory markers (IL-6, TNF-α, IL-1β, INF-γ, IL-8) in the tendon (p<0.05).[3]

-

Increased expression of tenocyte differentiation markers SCXA and tenascin C in the tendon.[3]

| Animal Model | Dosing | Outcome | Result | Reference |

| Rat Collagenase-Induced Tendinopathy | 0.3 mg/cm² topical, daily | Tendon Health Score (Day 21) | Statistically significant improvement vs. vehicle |

Scleroderma Model: In a bleomycin-induced mouse model of scleroderma, topical this compound demonstrated:

-

Reversal of dermal fibrosis.[4]

-

Increased adipose tissue.[4]

-

Reduced vasculopathy, as measured by a decrease in the endothelial marker CD31.[4]

Pharmacokinetics

Pharmacokinetic studies in rats have shown that topically applied this compound achieves therapeutically relevant concentrations in the target tissue (tendon) with minimal systemic exposure.[2][5] A single topical application resulted in tendon concentrations greater than the EC50 for up to 24 hours.[3] Systemic exposure in plasma was found to be approximately 800-fold lower than the exposure in the tendon, with no observable toxicity.[6]

| Species | Route of Administration | Dose | Key Findings | Reference |

| Rat | Topical | 0.3 mg/cm² | Tendon residence time >24 hours; plasma exposure ~800-fold lower than tendon exposure. | [5][6] |

| Rat, Dog, Mini-pig | Topical | Not specified | Minimal systemic drug exposure and toxicity. | [3] |

Experimental Protocols

Wnt Pathway Inhibition Assay: The inhibition of the Wnt pathway was measured using a cell-based reporter assay. The specific cell line and reporter construct used are not detailed in the provided abstracts but this is a standard method for assessing Wnt pathway activity.[3][4]

Tenocyte Differentiation Assay: Human mesenchymal stem cells (hMSCs) were treated with this compound. Differentiation into tenocytes was evaluated by measuring the expression of key tenocyte markers, including scleraxis A (SCXA), tenomodulin, and tenascin C, using high-content imaging.[3]

Anti-inflammatory Assays:

-

THP-1 Monocytes: THP-1 cells were stimulated with lipopolysaccharides (LPS) to induce an inflammatory response. The secretion of TNFα and IL-6 into the cell culture medium was measured by ELISA following treatment with this compound.[3][4]

-

PBMCs: Peripheral blood mononuclear cells were stimulated with anti-CD3 and anti-CD28 antibodies to activate T-cells and induce cytokine production. The levels of secreted TNFα and IL-6 were quantified by ELISA after treatment with the compound.[3][4]

Collagenase-Induced Tendinopathy Model:

-

Induction: Tendinopathy was induced in rats by intra-tendon injection of collagenase.[3]

-

Treatment: this compound was applied topically to the skin over the affected tendon.[3]

-

Efficacy Evaluation: Efficacy was assessed through histological scoring of tendon health, measurement of inflammatory markers (CXCL1 in plasma by ELISA, and various cytokines in the tendon by qPCR), and gene expression analysis of tenocyte differentiation markers by qPCR.[3]

dot

Caption: Workflow for the In Vivo Collagenase-Induced Tendinopathy Model.

Bleomycin-Induced Scleroderma Model:

-

Induction: Dermal fibrosis was induced in mice through subcutaneous injections of bleomycin.[4]

-

Treatment: this compound was administered topically.[4]

-

Efficacy Evaluation: The primary endpoints were histological measurements of skin layer thickness and immunohistochemical staining for the endothelial marker CD31 to assess vasculopathy.[4]

Conclusion

The preclinical data for this compound (SM-04755) demonstrate its potential as a locally administered therapeutic for diseases characterized by Wnt pathway dysregulation, such as tendinopathy and scleroderma. Its mechanism of action, involving the dual inhibition of CLK2 and DYRK1A, leads to potent anti-inflammatory, anti-fibrotic, and pro-regenerative effects. The favorable pharmacokinetic profile, characterized by high local tissue concentrations and minimal systemic exposure, supports its development as a topical treatment. Further clinical investigation is warranted to establish its safety and efficacy in human populations.[6]

References

- 1. Facebook [cancer.gov]

- 2. SM04755, a small-molecule inhibitor of the Wnt pathway, as a potential topical treatment for tendinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Small Molecule Inhibitor of the Wnt Pathway (SM04755) As a Potential Topical Treatment for Chronic Tendinopathy - ACR Meeting Abstracts [acrabstracts.org]

- 4. Discovery of a Small Molecule Inhibitor of the Wnt Pathway (SM04755) As a Potential Topical Treatment for Scleroderma - ACR Meeting Abstracts [acrabstracts.org]

- 5. researchgate.net [researchgate.net]

- 6. SM04755, a small‐molecule inhibitor of the Wnt pathway, as a potential topical treatment for tendinopathy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Teplinovivint In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teplinovivint is a potent, small-molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in various physiological processes, including embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in the progression of diseases like cancer.[3][4][5][6] this compound exerts its effects by modulating the canonical Wnt pathway, which leads to the regulation of gene transcription.[3] This document provides detailed protocols for assessing the in vitro activity of this compound, focusing on its inhibitory effects on cancer cell lines.

Mechanism of Action: Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway's status determines the cytoplasmic concentration of β-catenin. In the "Wnt Off" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation.[4] When a Wnt ligand binds to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF family transcription factors.[3][4] this compound inhibits this final step, preventing the transcription of Wnt target genes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Wnt signaling pathway: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Teplinovivint (Tegavivint) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teplinovivint, also known as Tegavivint (formerly BC2059), is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action involves the disruption of the interaction between β-catenin and Transducin Beta-like Protein 1 (TBL1), a key cofactor for Wnt-mediated gene transcription.[4][5] By binding to TBL1, this compound prevents the formation of the β-catenin/TBL1 complex, leading to the degradation of nuclear β-catenin and subsequent downregulation of Wnt target genes.[4][5] This targeted inhibition has shown promise in preclinical models of various cancers characterized by aberrant Wnt/β-catenin signaling, including desmoid tumors, osteosarcoma, and hepatocellular carcinoma.[4][6][7] These application notes provide detailed protocols for the use of this compound in animal models based on published preclinical studies.

Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition

The canonical Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[8][9] In the absence of a Wnt ligand, a "destruction complex" composed of APC, Axin, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[8] This keeps cytoplasmic β-catenin levels low. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[8][10] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the transcription of target genes, many of which are implicated in cancer progression.[9][10]

This compound specifically targets the interaction between nuclear β-catenin and TBL1.[4][5] TBL1 is a critical component of the nuclear complex that promotes the transcriptional activity of β-catenin.[4] By disrupting this interaction, this compound facilitates the degradation of nuclear β-catenin, thereby inhibiting the expression of oncogenic Wnt target genes.[4][7]

References

- 1. Iterion Therapeutics Announces Results from Phase 1 Dose Escalation Study of Tegavivint in Desmoid Tumors to be Presented at the 2022 ASCO Annual Meeting [prnewswire.com]

- 2. targetedonc.com [targetedonc.com]

- 3. Iterion Therapeutics Confirms Safety of Tegavivint Following Completion of Enrollment in Phase 1/2a Expansion Study in Patients with Desmoid Tumors [prnewswire.com]

- 4. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]

- 5. The Small Molecule BC-2059 Inhibits Wingless/Integrated (Wnt)-Dependent Gene Transcription in Cancer through Disruption of the Transducin β-Like 1- β-Catenin Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. researchgate.net [researchgate.net]

Reconstituting and storing Teplinovivint solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teplinovivint is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in embryonic development, tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.[2][3][4][5] this compound exerts its effects by interfering with the accumulation of β-catenin, a key transcriptional co-activator in this cascade. These application notes provide detailed protocols for the reconstitution, storage, and experimental use of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Solubility and Stock Solution Parameters

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 83.33 | 188.31 | Sonication is recommended for complete dissolution.[6] |

| In Vivo Formulation | 3.3 | 7.46 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Prepare fresh.[6] |

Table 2: Storage Conditions

| Form | Temperature | Duration | Notes |

| Lyophilized Powder | -20°C | Up to 3 years | Store in a dry, dark place.[6][7] |

| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[6] |

| In Solvent (DMSO) | -20°C | Up to 1 month | For shorter-term storage. |

| In Solvent (DMSO) | 4°C | Up to 1 week | For frequent use.[6] |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol details the procedure for reconstituting lyophilized this compound to prepare a stock solution.

Materials:

-

Vial of lyophilized this compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile polypropylene or glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture inside the vial, which can affect stability.

-

Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.

-

Solvent Addition: Carefully open the vial in a sterile environment. Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of this compound in the vial).

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, sonicate the vial for 5-10 minutes in a water bath to ensure complete dissolution.[6] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene or glass vials. This minimizes the number of freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[6]

Protocol 2: In Vitro Cell-Based Wnt Signaling Assay

This protocol provides a general workflow for evaluating the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway in a cell-based reporter assay.

Materials:

-

Cells expressing a Wnt-responsive reporter (e.g., TCF/LEF-luciferase)

-

Appropriate cell culture medium and supplements

-

Wnt pathway agonist (e.g., Wnt3a conditioned medium or a GSK3β inhibitor)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

-

Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium. It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced cytotoxicity.[8] Include a vehicle control (medium with the same final concentration of DMSO).

-

Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls to the respective wells.

-

Pathway Activation: After a pre-incubation period with this compound (e.g., 1-2 hours), add the Wnt pathway agonist to the wells (except for the negative control wells).

-

Incubation: Incubate the plate for a duration sufficient to induce a robust reporter signal (e.g., 16-24 hours).

-

Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase readings to a measure of cell viability if necessary. Plot the normalized reporter activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

References

- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]

- 3. selleckchem.com [selleckchem.com]

- 4. quora.com [quora.com]

- 5. file.selleckchem.com [file.selleckchem.com]

- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.cn [medchemexpress.cn]

Application Note: Induction of Tenogenic Differentiation using IWR-1, a Wnt/β-catenin Signaling Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for inducing tenogenic differentiation of human mesenchymal stem cells (MSCs) using IWR-1, a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. As information regarding "Teplinovivint" is not available in the scientific literature, IWR-1 is presented here as a representative compound for promoting tenogenesis through Wnt pathway modulation. The methodologies described herein cover cell culture, differentiation induction, and subsequent analysis of key tenogenic markers at both the gene and protein levels through quantitative real-time PCR (qPCR), Western blotting, and immunofluorescence.

Introduction

Tendon injuries are a significant clinical challenge due to the tissue's limited capacity for self-repair. Regenerative medicine approaches, including the directed differentiation of stem cells into tenocytes, offer a promising avenue for developing novel therapies. Tenogenesis, the process of tenocyte formation, is regulated by a complex network of signaling pathways, with the Wnt/β-catenin and TGF-β pathways playing crucial roles.

The canonical Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis. In the context of tenogenesis, its role is complex and appears to be context-dependent. However, studies have shown that inhibition of Wnt/β-catenin signaling can promote the expression of key tenogenic transcription factors and markers, such as Scleraxis (Scx), Mohawk (Mkx), and Tenomodulin (Tnmd)[1].

IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that effectively inhibits the canonical Wnt pathway. Its mechanism of action involves the stabilization of Axin2, a key component of the β-catenin destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin[2][3]. By preventing the nuclear translocation of β-catenin, IWR-1 blocks the transcription of Wnt target genes. This application note details the use of IWR-1 to drive MSCs towards a tenogenic lineage.

Materials and Methods

Materials

-

Human Mesenchymal Stem Cells (hMSCs)

-

MSC Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Tenogenic Differentiation Medium: MSC Growth Medium supplemented with IWR-1

-

IWR-1 (e.g., from STEMCELL Technologies, Cat. No. 72562)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix and primers for tenogenic markers

-

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary and secondary antibodies for Western blotting and immunofluorescence

-

Paraformaldehyde (4%)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DAPI stain

-

Mounting medium

Data Presentation

The following tables summarize the expected quantitative changes in tenogenic marker expression following treatment with IWR-1.

Table 1: Dose-Dependent Effect of IWR-1 on Tenogenic Gene Expression in hMSCs (Day 7)

| IWR-1 Concentration (µM) | Scx (Fold Change) | Tnmd (Fold Change) | COL1A1 (Fold Change) |

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| 1 | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.2 ± 0.1 |

| 5 | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.8 ± 0.2 |

| 10 | 4.2 ± 0.6 | 3.5 ± 0.5 | 2.5 ± 0.3 |

| 20 | 3.8 ± 0.5 | 3.1 ± 0.4 | 2.2 ± 0.3 |

Note: Data are representative and may vary depending on the cell source and experimental conditions.

Table 2: Time-Course of Tenogenic Marker Expression with 10 µM IWR-1

| Time Point | Scx (Fold Change) | Tnmd (Fold Change) | COL1A1 (Fold Change) |

| Day 3 | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 |

| Day 7 | 4.2 ± 0.6 | 3.5 ± 0.5 | 2.5 ± 0.3 |

| Day 14 | 3.5 ± 0.4 | 4.8 ± 0.7 | 3.8 ± 0.5 |

Note: Data are representative and may vary depending on the cell source and experimental conditions.

Table 3: Recommended qPCR Primer Sequences for Human Tenogenic Markers [4]

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| SCX | TGCGAATCGCTGTCTTTC | GAGAACACCCAGCCCAAA |

| TNMD | CCATGCTGGATGAGAGAGGTT | TTGGTAGCAGTATGGATATGGGT |

| COL1A1 | CCTGCGTGTACCCCACTCA | ACCAGACATGCCTCTTGTCCTT |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |

Table 4: Recommended Antibodies and Dilutions for Western Blotting and Immunofluorescence

| Target Protein | Application | Host Species | Recommended Dilution | Supplier (Example) |

| Scleraxis | WB, IF | Rabbit | 1:1000 (WB), 1:200 (IF) | Santa Cruz Biotechnology |

| Tenomodulin | WB, IF | Rabbit | 1:500-1:5000 (WB), 1:50-1:200 (IF) | Thermo Fisher Scientific (PA5-112767)[5] |

| Collagen I | WB, IF | Rabbit | 1:1000 (WB), 1:200 (IF) | Merck Millipore |

| β-Actin | WB | Mouse | 1:5000 | Cell Signaling Technology |

Experimental Protocols

Mesenchymal Stem Cell Culture

-

Thaw cryopreserved hMSCs and seed them in a T75 flask with MSC Growth Medium.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

When the cells reach 80-90% confluency, passage them using Trypsin-EDTA.

-

Use cells between passages 3 and 6 for differentiation experiments.

Induction of Tenogenic Differentiation with IWR-1

-

Seed hMSCs in the desired culture plates (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence) at a density of 2 x 10^4 cells/cm².

-

Allow the cells to adhere and grow in MSC Growth Medium for 24 hours.

-

Prepare the Tenogenic Differentiation Medium by supplementing the MSC Growth Medium with the desired concentration of IWR-1 (a dose-response experiment from 1 to 20 µM is recommended to determine the optimal concentration).

-

Aspirate the MSC Growth Medium and replace it with the Tenogenic Differentiation Medium.

-

Culture the cells for the desired duration (e.g., 3, 7, or 14 days), changing the medium every 2-3 days.

Quantitative Real-Time PCR (qPCR)

-

At the desired time points, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from an RNA isolation kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Perform qPCR using a qPCR master mix, the synthesized cDNA, and the primers for the target genes (Scx, Tnmd, COL1A1) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.

Western Blotting

-

At the desired time points, wash the cells with ice-cold PBS and lyse them with protein lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Scx, Tnmd, or Collagen I overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence

-

At the desired time points, fix the cells grown on chamber slides with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.

-

Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.

-

Incubate the cells with primary antibodies against Scx, Tnmd, or Collagen I overnight at 4°C.

-